N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diisobutylsulfamoyl)benzamide
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Description
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diisobutylsulfamoyl)benzamide, also known as CBTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBTB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological properties.
Scientific Research Applications
Benzothiazole Derivatives in Pharmacological Research
Benzothiazole derivatives are recognized for their wide array of biological activities, making them a focal point in medicinal chemistry research. These compounds have shown promise in antimicrobial, anticancer, anti-inflammatory, and antioxidant applications among others. For instance, advancements in the pharmacological activities of benzothiazole and its derivatives have been highlighted, showing their utility in creating potent drugs based on the benzothiazole skeleton, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole. These developments underline the benzothiazole nucleus's role as a principal moiety in several biologically active compounds and drugs (Sumit, Arvind Kumar, & A. Mishra, 2020).
Thiazole Derivatives in Scientific Applications
Thiazole and its derivatives have also been extensively studied for their therapeutic potential. Thiazolidinones, for example, are synthesized via reactions involving chloral and substituted anilines, leading to compounds with potential for further investigation due to their structural properties and biological activities. These synthetic pathways open up possibilities for developing novel therapeutic agents with diverse biological properties (R. Issac & J. Tierney, 1996).
Antitumor Activity of Imidazole and Benzimidazole Derivatives
Research on imidazole derivatives, including benzimidazole and its relations to thiazole structures, has shown significant antitumor activity. These compounds have been reviewed for their roles in preclinical testing stages and for their diverse biological properties, offering insights into the design of new antitumor drugs (M. Iradyan, N. Iradyan, F. Arsenyan, & G. M. Stepanyan, 2009).
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S2/c1-14(2)11-26(12-15(3)4)31(28,29)17-7-5-16(6-8-17)22(27)25-19-10-9-18(23)20-21(19)30-13-24-20/h5-10,13-15H,11-12H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJVGVURWGFMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diisobutylsulfamoyl)benzamide |
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